ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
Description
Ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a polycyclic heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core. Key structural attributes include:
- Core scaffold: A hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine system with two ketone groups at positions 2 and 2.
- Substituents: A 3-chlorobenzyl group at position 1. A 4-fluorophenyl group at position 2. An ethyl carboxylate ester at position 5.
Properties
CAS No. |
866344-43-6 |
|---|---|
Molecular Formula |
C25H21ClFN3O4S |
Molecular Weight |
513.97 |
IUPAC Name |
ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C25H21ClFN3O4S/c1-2-34-25(33)28-11-10-19-20(14-28)35-23-21(19)22(31)30(18-8-6-17(27)7-9-18)24(32)29(23)13-15-4-3-5-16(26)12-15/h3-9,12H,2,10-11,13-14H2,1H3 |
InChI Key |
BVWYLXZPJBEMLR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a complex heterocyclic compound with potential pharmaceutical applications. Its structure suggests a variety of biological activities due to the presence of multiple functional groups and heterocycles. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C25H21ClFN3O4S
- Molecular Weight : 513.97 g/mol
- CAS Number : 866344-42-5
The compound features a pyrido-thieno-pyrimidine backbone, which is known for its diverse biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds similar to ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : A study demonstrated that certain pyrimidine derivatives showed promising antifungal activity against various strains of fungi. The minimum inhibitory concentrations (MIC) were determined to be effective against pathogens such as Aspergillus niger and Candida albicans .
- Antibacterial Activity : The compound's structural analogs have shown activity against Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, with notable inhibition observed .
Anticancer Activity
The anticancer potential of ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine has been explored through various studies:
- Cell Line Studies : In vitro studies have shown that compounds within this class can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer). The IC50 values for some derivatives were reported to be lower than those of standard chemotherapeutics like 5-FU .
The proposed mechanisms for the biological activities of these compounds include:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleic acid synthesis. For instance, docking studies have suggested that these compounds may bind effectively to thymidylate synthase .
- Interference with Cell Cycle : Research indicates that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways .
Case Studies
- Case Study on Antimicrobial Activity :
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 62.5 | Bacillus subtilis |
| Compound B | 125 | Escherichia coli |
| Compound C | 250 | Staphylococcus aureus |
- Case Study on Anticancer Activity :
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 15 | MCF-7 |
| Compound E | 20 | HePG-2 |
Comparison with Similar Compounds
Core Scaffold Variations
The pyrido-thieno-pyrimidine core is structurally analogous to other fused heterocycles in the evidence:
Key Observations :
- The target compound’s pyrido-thieno-pyrimidine core is distinct from pyrano-pyrimidine (e.g., ) or imidazo-pyridine (e.g., ) scaffolds.
- Substituted phenyl groups (e.g., 4-fluorophenyl, 3-chlorobenzyl) enhance lipophilicity and may influence binding affinity compared to nitro or cyano substituents .
Substituent-Driven Functional Differences
Spectroscopic Characterization
- NMR Trends: The 4-fluorophenyl group in the target compound would show distinct $^{19}\text{F}$ NMR shifts (~-115 ppm for para-fluorine). Aromatic protons in the pyrido-thieno-pyrimidine core typically resonate at δ 7.0–8.5 ppm in $^{1}\text{H}$ NMR, similar to analogs in .
- Mass Spectrometry : Molecular ion peaks for such compounds often align with calculated values within 5 ppm error, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
